Methyl 2-amino-3-(2-fluoropyridin-3-yl)propanoate hydrochloride
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Overview
Description
Methyl 2-amino-3-(2-fluoropyridin-3-yl)propanoate hydrochloride is a chemical compound with the molecular formula C9H11FN2O2·HCl It is a derivative of propanoate and contains a fluoropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(2-fluoropyridin-3-yl)propanoate hydrochloride typically involves the reaction of 2-fluoropyridine with appropriate reagents to introduce the amino and ester functional groups. One common method involves the use of methyl acrylate and ammonia in the presence of a catalyst to form the desired product . The reaction conditions often include controlled temperatures and pH levels to ensure the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(2-fluoropyridin-3-yl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-amino-3-(2-fluoropyridin-3-yl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-(2-fluoropyridin-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes and receptors, modulating their activity. The compound may also participate in metabolic pathways, influencing biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate
- Methyl 3-amino-3-(2-fluoropyridin-3-yl)propanoate
Uniqueness
Methyl 2-amino-3-(2-fluoropyridin-3-yl)propanoate hydrochloride is unique due to its specific substitution pattern on the pyridine ring and the presence of both amino and ester functional groups. This combination of features makes it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 2-amino-3-(2-fluoropyridin-3-yl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O2.ClH/c1-14-9(13)7(11)5-6-3-2-4-12-8(6)10;/h2-4,7H,5,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIIGJYXQQUTSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=C(N=CC=C1)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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